methyl 4-methoxy-1-benzothiophene-5-carboxylate
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Overview
Description
Methyl 4-methoxy-1-benzothiophene-5-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by a methoxy group at the 4-position and a carboxylate ester group at the 5-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1-benzothiophene-5-carboxylate typically involves the construction of the benzothiophene core followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with sulfur and a dehydrating agent can yield the desired benzothiophene core, which can then be esterified to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and esterification processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-benzothiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 4-methoxy-1-benzothiophene-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In materials science, benzothiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1-benzothiophene-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-1-benzothiophene-2-carboxylate
- Methyl 4-methoxy-1-benzofuran-5-carboxylate
- Methyl 4-methoxy-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 4-methoxy-1-benzothiophene-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and carboxylate groups can affect the compound’s electronic properties, making it distinct from other benzothiophene derivatives.
Properties
CAS No. |
849100-51-2 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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